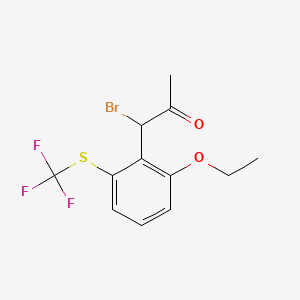
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O2S and a molecular weight of 357.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor under controlled conditions. One common method includes the reaction of 1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one with bromine in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields.
Analyse Chemischer Reaktionen
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidative conditions can convert the compound into corresponding ketones or carboxylic acids, depending on the reagents used.
Common reagents and conditions for these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethylthio group can influence the reactivity and selectivity of the compound by stabilizing intermediates through electron-withdrawing effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound also contains a bromine atom and an ether group but lacks the trifluoromethylthio group, making it less versatile in certain reactions.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound has a similar bromine and trifluoromethyl group but differs in its alcohol functionality, leading to different reactivity and applications.
The presence of the trifluoromethylthio group in this compound imparts unique electronic properties, making it more reactive and suitable for a broader range of chemical transformations .
Biologische Aktivität
1-Bromo-1-(2-ethoxy-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound notable for its unique molecular structure and potential biological applications. With the molecular formula C12H12BrF3O2S, this compound features a bromine atom, an ethoxy group, and a trifluoromethylthio substituent on a phenyl ring. These structural elements may contribute to its biological activity, particularly in medicinal chemistry.
The compound's chemical properties are pivotal in understanding its biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C12H12BrF3O2S |
| Molecular Weight | 397.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1806675-47-7 |
The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets through the bromine and trifluoromethyl groups. These groups can form strong bonds with target molecules, leading to inhibition or modulation of various biochemical pathways. This property positions the compound as a candidate for further drug development.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing bromine and trifluoromethyl groups have shown significant antimicrobial properties. The ability to disrupt microbial cell membranes or inhibit essential enzymes is a common mechanism observed in similar derivatives.
- Antitumor Activity : Pyrazole derivatives, which share structural similarities with this compound, have demonstrated promising antitumor effects by inhibiting key signaling pathways involved in cancer progression. This suggests potential for this compound in oncological research.
Case Studies
- Antimicrobial Studies : A study on related compounds showed that brominated derivatives exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.
- Antitumor Research : Research on structurally similar compounds indicated that they effectively inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The combination of these compounds with established chemotherapeutics resulted in synergistic effects, enhancing overall efficacy.
Eigenschaften
Molekularformel |
C12H12BrF3O2S |
|---|---|
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
1-bromo-1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O2S/c1-3-18-8-5-4-6-9(19-12(14,15)16)10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
OHACUIAYYUCAKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)SC(F)(F)F)C(C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















